N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
Molecular Formula |
C7H9N3O2S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H9N3O2S/c1-4(10-12)6-3-13-7(9-6)8-5(2)11/h3,12H,1-2H3,(H,8,9,11) |
InChI Key |
JQPXCCHSMJYNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CSC(=N1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride and hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted thiazole derivatives .
Scientific Research Applications
N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound’s key distinction lies in its 4-position substituent. Below is a comparison with structurally related thiazol-2-yl acetamides:
Key Observations :
- Electronic Effects : The N-hydroxy-C-methylcarbonimidoyl group introduces a polar, hydrogen-bonding capability (via -NH-OH) distinct from electron-rich aryl (e.g., 16) or halogenated (e.g., 17) substituents.
Spectroscopic and Analytical Data
- IR/NMR Trends : Thiazole acetamides typically show IR peaks for amide C=O (~1650–1700 cm⁻¹) and N-H stretching (~3200–3300 cm⁻¹). Aromatic protons in analogs like 16 and 9a–e () appear as multiplets in 1H NMR (δ 6.8–8.2 ppm), while the target compound’s imidoyl group may exhibit distinct NH/OH signals (δ 5–6 ppm).
- Elemental Analysis : Purity of analogs (e.g., 9c in ) is confirmed via %C, %H, %N matching calculated values (e.g., C28H23N7O3S: Calcd. C 62.56, H 4.31, N 18.24; Found C 62.50, H 4.32, N 18.28).
Biological Activity
N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide is a compound belonging to the thiazole family, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀N₄OS
- Molecular Weight : 210.26 g/mol
Thiazole derivatives, including this compound, primarily exert their biological effects through interactions with various enzymes and receptors. The compound is believed to modulate enzymatic activities linked to cancer progression and inflammatory responses.
Biological Activities
-
Antimicrobial Activity
- Thiazole derivatives have shown significant antimicrobial properties against a range of pathogens. Studies indicate that compounds in this class can inhibit bacterial growth by disrupting cell wall synthesis and function.
-
Anticancer Potential
- Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
- A study reported that the compound selectively inhibits carbonic anhydrase isoforms IX and XII, which are overexpressed in tumors, suggesting its potential for targeted cancer therapy .
-
Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation markers in vitro and in vivo. It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, characterized by increased caspase-3 activity and mitochondrial membrane depolarization.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating significant antibacterial properties. The study suggested that the compound disrupts bacterial membrane integrity.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 32 µg/mL | Membrane disruption |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized thiazole precursors. Key steps include:
-
Coupling reactions : Use of acetamide derivatives with thiazole intermediates under reflux conditions in solvents like ethanol or dichloromethane .
-
Catalysts : Copper(I)-catalyzed click chemistry for triazole-thiazole hybrid systems (e.g., analogous to ’s triazole-linked compounds) .
-
Purification : Column chromatography or recrystallization, followed by characterization via -NMR, -NMR, and IR spectroscopy to confirm regiochemistry and purity .
-
Elemental analysis : Used to validate stoichiometry, with <2% deviation between calculated and observed values .
Example Reaction Conditions Solvent: Ethanol/DCM
Q. How can reaction conditions be optimized to improve yield and purity of thiazole-acetamide derivatives?
- Methodological Answer :
- Temperature control : Higher temperatures (70–80°C) accelerate coupling but may require inert atmospheres to prevent oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- pH adjustment : Neutral to slightly basic conditions stabilize the hydroxyimino group during synthesis .
- Real-time monitoring : TLC or HPLC-MS tracks reaction progress, reducing over-reaction byproducts .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in thiazole-acetamide analogs?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from:
- Structural variations : Substituents on the thiazole ring (e.g., halogen vs. methyl groups) alter target binding (e.g., sulfonamide-containing analogs in show variable enzyme inhibition) .
- Assay conditions : Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times affect IC values. Standardize protocols using controls like ciprofloxacin for antimicrobial studies .
- Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like α-glucosidase, explaining activity differences (see ’s docking poses for triazole-thiazole hybrids) .
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Chloro or nitro groups increase electrophilicity, enhancing nucleophilic attack in coupling reactions (e.g., ’s chloro-substituted thiazole) .
- Steric hindrance : Bulky aryl groups (e.g., 4-methylphenyl in ) reduce enzymatic degradation but may limit membrane permeability .
- Bioactivity correlation : QSAR models link substituent Hammett constants () to activity trends. For example, fluorophenyl analogs ( ) show enhanced metabolic stability due to C-F bond inertia .
Q. What advanced spectroscopic or computational techniques validate the compound’s interaction with biological targets?
- Methodological Answer :
- Spectroscopy : -NMR (for fluorinated analogs) or STD-NMR detects binding epitopes in protein-ligand complexes .
- Mass spectrometry : HDX-MS (Hydrogen-Deuterium Exchange) maps conformational changes in enzymes upon ligand binding .
- MD simulations : GROMACS or AMBER trajectories assess stability of ligand-receptor complexes over 100+ ns (e.g., ’s thiazolidinone derivatives) .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity data for structurally similar compounds?
- Methodological Answer :
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers (e.g., ’s pyrazol-thiazole hybrids show ±15% variance in IC) .
- Redox profiling : Measure ROS generation in cancer cells (via DCFH-DA assay) to distinguish cytotoxic vs. cytostatic effects .
- Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
Synthesis and Mechanistic Tables
| Key Functional Groups | Impact on Reactivity/Bioactivity | Reference |
|---|---|---|
| Hydroxyimino (C=N-OH) | Enhances metal chelation and antimicrobial activity | |
| Thiazole ring | Provides π-stacking with enzyme active sites | |
| Acetamide linker | Facilitates hydrogen bonding with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
